[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Description
[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and an oxalic acid moiety, making it a subject of study in organic chemistry and pharmacology.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c19-17-6-4-15(5-7-17)14-20-12-8-16(9-13-20)18(22)21-10-2-1-3-11-21;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWYLRRCJOJWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution:
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups.
Condensation Reactions: Formation of the final compound through condensation reactions involving piperidine derivatives and oxalic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the functional groups.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound’s pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
What sets [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid apart from similar compounds is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
